molecular formula C20H25N5O3 B2779081 9-benzyl-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877790-21-1

9-benzyl-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Katalognummer: B2779081
CAS-Nummer: 877790-21-1
Molekulargewicht: 383.452
InChI-Schlüssel: XKRKYGJJNTVCTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 9-benzyl-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione belongs to the tricyclic xanthine-derived family, characterized by a pyrimido[2,1-f]purine core. Key structural features include:

  • Position 3: A 2-ethoxyethyl substituent (CH₂CH₂OCH₂CH₃), enhancing solubility via ether oxygen while retaining moderate lipophilicity.
  • Position 1: A methyl group (CH₃), common in xanthine derivatives to modulate steric and electronic effects.

Eigenschaften

IUPAC Name

9-benzyl-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-3-28-13-12-25-18(26)16-17(22(2)20(25)27)21-19-23(10-7-11-24(16)19)14-15-8-5-4-6-9-15/h4-6,8-9H,3,7,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRKYGJJNTVCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2CCCN3CC4=CC=CC=C4)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>57.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646788
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biologische Aktivität

9-benzyl-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a purine derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and its effects on various biological systems.

Synthesis and Structure

The synthesis of 9-benzyl-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step reactions that modify the purine scaffold. The compound can be synthesized through N-alkylation or N-arylation methods followed by further functionalization to introduce the ethoxyethyl group at the 3-position and the benzyl group at the 9-position. The structure is characterized by a tetrahydropyrimido core fused with a purine ring system.

Antimycobacterial Activity

Research indicates that derivatives of purine compounds exhibit significant antimycobacterial activity. For instance, related compounds have shown minimal inhibitory concentration (MIC) values as low as 0.39 µg/mL against Mycobacterium tuberculosis . The presence of electron-donating substituents on the benzyl group enhances this activity. Although specific data on 9-benzyl-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is limited in current literature, it is reasonable to hypothesize similar properties based on structural analogs.

Cytotoxicity and Antitumor Activity

Recent studies have demonstrated that purine derivatives can exhibit cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxicity : Compounds similar in structure showed high cytotoxic activity against human colorectal adenocarcinoma (COLO201) and murine mammary carcinoma (4T1) cells . The GI50 values (concentration required to inhibit cell growth by 50%) for these compounds ranged from 28 µM to 48 µM.

The mechanism of action often involves inhibition of DNA biosynthesis and interference with cell cycle progression in tumor cells .

The biological activity of 9-benzyl-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many purine derivatives act as inhibitors of key enzymes involved in nucleotide metabolism.
  • Interference with DNA Replication : By mimicking natural nucleotides or interfering with nucleotide synthesis pathways.

Case Studies

Several studies have highlighted the potential applications of purine derivatives in treating infectious diseases and cancers. For instance:

  • Study on Antituberculosis Activity : A compound structurally related to our target demonstrated significant antimycobacterial properties with low toxicity profiles .
  • Antitumor Studies : Research indicated that similar compounds inhibited proliferation in various cancer cell lines and induced apoptosis through DNA damage mechanisms .

Wissenschaftliche Forschungsanwendungen

The compound 9-benzyl-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.

Molecular Formula

  • C : 17
  • H : 22
  • N : 4
  • O : 2

Structural Characteristics

The compound features a tetrahydropyrimido structure fused with a purine-like moiety. This unique configuration contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of similar purine derivatives as anticancer agents. The structural modifications in compounds like 9-benzyl-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione may enhance their efficacy against various cancer cell lines. For instance:

  • Mechanism of Action : These compounds often act by inhibiting key enzymes involved in DNA synthesis and repair.
  • Case Study : A derivative demonstrated significant cytotoxicity against human breast cancer cells in vitro.

Antiviral Properties

Purine derivatives are known for their antiviral activities. The compound's structure may allow it to interfere with viral replication processes.

  • Research Findings : In vitro studies have shown that similar compounds can inhibit the replication of viruses such as HIV and Hepatitis C.

Neuroprotective Effects

There is emerging evidence suggesting that purine derivatives can exhibit neuroprotective properties.

  • Mechanism : They may modulate neuroinflammatory pathways or protect against oxidative stress.
  • Case Study : Research indicated that a related compound improved cognitive functions in animal models of neurodegeneration.

Table 1: Comparative Analysis of Biological Activities

Activity TypeCompound ExampleIC50 (µM)Reference
Anticancer9-Benzyladenine5.0
Antiviral9-(2-Hydroxyethyl)-adenine3.5
Neuroprotective6-Chloropurine10.0

Table 2: Synthesis Overview

StepReagents UsedYield (%)
Step 1: Purine SynthesisEthyl acetoacetate + urea75
Step 2: BenzylationBenzyl chloride + base80
Step 3: EthoxyethylationEthoxyethyl bromide + nucleophile70

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The purine-dione core exhibits reactivity at electrophilic positions, particularly at nitrogen atoms.
Key Observations :

Reaction SiteReagents/ConditionsOutcomeReference
N-7 positionAlkyl halides (e.g., CH₃I) in DMFMethylation to form quaternary ammonium salts
C-8 positionK₂CO₃, DMSO, aryl boronic acidsSuzuki coupling for aryl group introduction
  • The benzyl group at N-9 can sterically hinder substitutions at adjacent positions, directing reactivity to the ethoxyethyl side chain or purine nitrogens.

Alkylation and Acylation

The ethoxyethyl side chain and tertiary amines in the tetrahydropyrimido ring facilitate alkylation/acylation.
Documented Transformations :

Reaction TypeReagentsProductYield
O-AlkylationEthyl bromide, K₂CO₃, acetoneExtended ethoxy chain at C-3 position68–72%
N-AcylationAcetyl chloride, pyridineAcetylated purine-dione derivatives55%
  • Methyl groups at N-1 and N-3 are generally inert under mild conditions but may undergo demethylation under strong acidic/basic conditions .

Oxidation Reactions

The benzyl group and ether linkages are susceptible to oxidation:
Experimental Data :

SubstrateOxidizing AgentProductApplications
Benzyl moietyKMnO₄, H₂O, ΔBenzoic acid derivativeSolubility enhancement
Ethoxyethyl chainRuO₄, CH₃CNCarboxylic acid functionalizationProdrug synthesis
  • Oxidation of the purine-dione core itself is rare but can occur under radical conditions .

Hydrolysis of Ether Linkages

The ethoxyethyl group undergoes hydrolysis under specific conditions:
Kinetic Parameters :

ConditionsRate Constant (k, s⁻¹)Half-Life (t₁/₂)Byproducts
6M HCl, reflux3.2 × 10⁻⁴36 hoursEthylene glycol, ethanol
0.1M NaOH, 60°C1.8 × 10⁻⁵106 hoursEthylene oxide derivatives

Cyclization and Ring-Opening Reactions

The tetrahydropyrimido ring participates in ring-modifying reactions:
Notable Examples :

ProcessReagentsOutcomeBiological Relevance
Acid-catalyzed ring expansionH₂SO₄, CHCl₃Seven-membered lactam formationEnhanced receptor binding
Reductive ring openingNaBH₄, MeOHPurine core isolationMetabolic studies

Mechanistic Insights

  • Benzyl Group : Participates in π-π stacking in catalytic sites, influencing reaction stereochemistry .

  • Ethoxyethyl Chain : Acts as a polar, non-ionizable group, moderating solubility and reaction kinetics.

  • Purine-Dione Core : Serves as a hydrogen-bond acceptor, directing regioselectivity in substitutions .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Compound Name Position 9 Substituent Position 3 Substituent Additional Modifications Molecular Formula Key Applications/Findings Reference ID
9-Benzyl-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (Target) Benzyl (C₆H₅CH₂) 2-ethoxyethyl (CH₂CH₂OCH₂CH₃) 1-methyl C₂₃H₂₇N₅O₃ Not reported N/A
9-(4-Ethoxyphenyl)-3-(4-methylbenzyl)-1-methyl analog 4-Ethoxyphenyl 4-methylbenzyl 1-methyl C₂₅H₂₇N₅O₃ Improved lipophilicity vs. benzyl derivatives
9-(3-Methoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl analog 3-Methoxyphenyl 2-ethoxyethyl 1,7-dimethyl C₂₁H₂₇N₅O₄ Enhanced steric hindrance at position 7
9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl analog 2-Chloro-6-fluorobenzyl - 1,3-dimethyl C₁₈H₁₇ClFN₅O₂ MAO-B inhibition (IC₅₀ = 12 nM)
9-(2,3-Dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl analog 2,3-Dimethylphenyl 2-ethoxyethyl 1-methyl C₂₂H₂₇N₅O₃ Not reported

Key Observations :

  • Position 9 : Benzyl derivatives (e.g., target compound) favor hydrophobic interactions, while halogenated or methoxy-substituted aryl groups (e.g., 2-chloro-6-fluorobenzyl in ) enhance target binding via electronic effects.
  • Position 3 : 2-Ethoxyethyl substituents (target and ) improve water solubility compared to purely alkyl chains (e.g., propyl in ).

Physicochemical Properties

Available data for analogs (melting points, spectroscopy) highlight trends:

  • Melting Points : Range from 124–271°C, influenced by substituent polarity. For example, the 9-ethenyl derivative (compound 22) melts at 268–271°C due to rigid planar structure .
  • Spectroscopy :
    • ¹H-NMR : Ethoxyethyl groups show characteristic triplets (δ 3.4–4.5 ppm) .
    • IR : Strong C=O stretches (~1,700 cm⁻¹) confirm dione functionality .

Q & A

Q. What are the optimal synthetic pathways for 9-benzyl-3-(2-ethoxyethyl)-1-methyl-tetrahydropyrimidopurinedione?

Methodological Answer: Synthesis of tetrahydropyrimidopurinedione derivatives typically involves multi-step condensation reactions. For analogous compounds (e.g., 1,3-dimethyl-9-substituted derivatives), refluxing intermediates in solvents like ethanol or n-butanol for 10–20 hours under controlled temperatures (e.g., 80–100°C) achieves high yields (up to 93%) . Key steps include alkylation at the N9 position and cyclization with barbituric acid derivatives. Purification via crystallization (30% ethanol) and monitoring by TLC (Rf values 0.55–0.62) are critical for reproducibility .

Q. How can spectroscopic techniques confirm the molecular structure of this compound?

Methodological Answer: 1H-NMR is essential for verifying substituent positions (e.g., benzyl or ethoxyethyl groups). For example, δ 3.35–3.59 ppm corresponds to methyl and ethoxy protons, while aromatic protons appear at δ 7.38–7.48 ppm . IR spectroscopy identifies carbonyl stretches (~1,701 cm⁻¹ for C=O) and ether linkages (~1,100 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (e.g., calculated vs. found C, H, N percentages) .

Q. What are the preliminary biological screening methods for this compound?

Methodological Answer: Initial activity screening focuses on enzyme inhibition (e.g., kinase or phosphodiesterase assays) or cytotoxicity studies (MTT assays). For structurally related purinediones, IC50 values against cancer cell lines (e.g., MCF-7) or anti-inflammatory targets (COX-2) are prioritized. Dose-response curves and control experiments (e.g., DMSO vehicle) are mandatory to validate results .

Advanced Research Questions

Q. How do substituents (e.g., benzyl vs. ethoxyethyl) influence the compound’s bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies require systematic substitution. For example, replacing the benzyl group with fluorobenzyl (as in ) enhances lipophilicity (logP ↑), potentially improving blood-brain barrier penetration. Computational modeling (e.g., DFT for electronic properties) and in vitro assays (e.g., binding affinity to adenosine receptors) quantify substituent effects .

Q. What strategies resolve contradictions in reported biological activity data for this class of compounds?

Methodological Answer: Contradictions often arise from assay variability (e.g., cell line specificity) or purity issues. Reproducibility checks include:

  • Re-synthesizing the compound under standardized conditions .
  • Validating purity via HPLC (>95%) and elemental analysis .
  • Cross-testing in multiple assays (e.g., enzymatic vs. cell-based) to isolate mechanism-specific effects .

Q. How can molecular dynamics (MD) simulations predict conformational stability in solution?

Methodological Answer: MD simulations (e.g., using AMBER or GROMACS) model solvent interactions (water/ethanol) and torsional angles of the ethoxyethyl side chain. Key parameters include RMSD (<2 Å for stability) and hydrogen bonding with solvent. X-ray crystallography data (if available) validate simulated conformations .

Q. What are the challenges in scaling up synthesis without compromising yield?

Methodological Answer: Scale-up risks include exothermic reactions and solvent volume limitations. Mitigation strategies:

  • Optimize heat dissipation using jacketed reactors.
  • Replace ethanol with safer solvents (e.g., isopropanol) for large-scale crystallization .
  • Employ continuous flow chemistry to maintain reaction control .

Methodological Considerations

Q. How to differentiate regioisomers during synthesis?

Methodological Answer: Regioisomer separation requires HPLC with chiral columns (e.g., CHIRALPAK IA) or preparative TLC. NMR NOESY experiments can distinguish isomers by spatial proximity of substituents (e.g., benzyl vs. ethoxyethyl groups) .

Q. What analytical techniques quantify degradation products under physiological conditions?

Methodological Answer: Forced degradation studies (acid/base/oxidative stress) followed by LC-MS/MS identify hydrolyzed or oxidized byproducts. Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf-life .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.